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Compound of Interest

Compound Name: Antifungal agent 82

Cat. No.: B12381543 Get Quote

Prefatory Note: The inquiry for "antifungal agent 82" did not yield a specific, identifiable

compound in scientific literature. The designation "82" appeared consistently as a citation

number in various research papers. To provide a comprehensive and actionable technical

guide that fulfills the user's core requirements, this document focuses on a well-characterized,

novel antifungal agent, AR-12, a celecoxib derivative with a unique mechanism of action and

broad-spectrum activity.

Introduction
AR-12 (also known as OSU-03012) is a celecoxib-derivative small molecule that was initially

investigated as an anti-cancer agent and has completed a Phase I clinical trial for that

indication.[1] Subsequent research has revealed its potent, broad-spectrum antifungal

properties.[2][3] AR-12 is fungicidal at concentrations achievable in human plasma and

demonstrates activity against a wide range of pathogenic fungi, including drug-resistant strains.

[3][4] This document provides an in-depth overview of the core mechanism of action of AR-12,

supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action
The primary antifungal mechanism of AR-12 is the inhibition of fungal acetyl coenzyme A

(acetyl-CoA) synthetase (Acs).[1][5] This enzyme is crucial for fungal metabolism, as it

catalyzes the conversion of acetate into acetyl-CoA, a central molecule in cellular energy

production and biosynthetic pathways, including histone acetylation.[1]
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Key aspects of AR-12's mechanism include:

Enzyme Inhibition: AR-12 acts as a time-dependent, ATP-competitive inhibitor of acetyl-CoA

synthetase.[1]

Metabolic Disruption: By inhibiting Acs, AR-12 disrupts essential downstream processes that

rely on acetyl-CoA, leading to a loss of cellular integrity and ultimately cell death.[1]

Histone Hypoacetylation: Treatment with AR-12 leads to a reduction in histone H3

acetylation, a downstream consequence of acetyl-CoA depletion.[1]

In addition to its primary target, AR-12 has also been identified as an inhibitor of the chaperone

protein GRP78 (Glucose-Regulated Protein 78), also known as BiP or HSPA5.[6] While this is a

key aspect of its activity against certain viruses, its direct contribution to its fungicidal effect is

still under investigation.[6] However, GRP78 is known to be a receptor for invasion by

Mucorales, suggesting a potential secondary mechanism against these molds.[6]

Quantitative Data: In Vitro Activity
The efficacy of AR-12 has been quantified against a diverse panel of fungal pathogens. The

following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal

Concentration (MFC), and 50% Inhibitory Concentration (IC50) values reported in the literature.

Table 1: Minimum Inhibitory and Fungicidal
Concentrations (MIC/MFC) of AR-12
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Fungal Group
Species /
Isolate

MIC (μg/mL) MFC (μg/mL) Reference

Yeasts Candida albicans 2 - 4 4 [4][5]

non-albicans

Candida spp.
2 - 4 - [3][5]

Azole-resistant

C. albicans
4 - [4]

Echinocandin-

resistant C.

albicans

2 - 4 - [3]

Cryptococcus

neoformans
2 - 4 4 [4][5]

Molds Fusarium spp. 2 - 4 - [3]

Mucor spp. 2 - 4 - [3]

Dimorphic Fungi
Blastomyces

spp.
2 - 4 - [5]

Histoplasma spp. 2 - 4 - [5]

Coccidioides

spp.
2 - 4 - [5]

Table 2: 50% Inhibitory Concentrations (IC50) of AR-12
Organism Enzyme/Assay IC50 Reference

Saccharomyces

cerevisiae

Acetyl-CoA

Synthetase (Acs1)
18 ± 2 μM [1]

Pneumocystis carinii
ATP-based viability

(72-h)
4.8 μg/mL [4]

Pneumocystis murina
ATP-based viability

(72-h)
1.8 μg/mL [4]
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Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of AR-12 and a typical experimental

workflow for its evaluation.
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Caption: Mechanism of action of AR-12 in the fungal cell.
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Caption: Experimental workflow for antifungal susceptibility testing.

Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize the

antifungal properties of AR-12.

Antifungal Susceptibility Testing
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of AR-12

against various fungal isolates.

Governing Standard: The methods are based on the Clinical and Laboratory Standards

Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for molds.[4]

Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Colonies are

suspended in sterile saline or water and the turbidity is adjusted to match a 0.5 McFarland

standard. This suspension is further diluted in RPMI 1640 medium to achieve a specified

final inoculum concentration.

Drug Dilution: AR-12 is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to

create a range of concentrations (e.g., 0.25 to 64 μg/mL).

Inoculation and Incubation: The standardized fungal inoculum is added to each well of the

microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48

hours (for yeasts) or longer (for molds).

MIC Determination: The MIC is determined as the lowest concentration of AR-12 that causes

a significant inhibition of fungal growth compared to the drug-free control well. This can be

assessed visually or by spectrophotometric reading.

Acetyl-CoA Synthetase Activity Assay
This biochemical assay measures the enzymatic activity of Acetyl-CoA Synthetase and its

inhibition by AR-12.

Assay Principle: A FeCl3/hydroxamic acid-based assay is used to measure enzyme activity.

[1] The reaction product, acetyl-CoA, can be converted to acetyl-hydroxamate, which forms a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5118990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828684/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


colored complex with ferric chloride (FeCl3) that can be quantified spectrophotometrically.

Reaction Mixture: The assay is performed with commercially available or purified Acetyl-CoA

Synthetase. A typical reaction mixture contains potassium acetate (9 mM), coenzyme A (0.35

mM), magnesium chloride (4 mM), and ATP in a suitable buffer.[1]

Inhibition Measurement (IC50 Determination): To determine the IC50 value, the enzyme

reaction is carried out in the presence of varying concentrations of AR-12. The percentage of

enzyme inhibition is calculated for each concentration relative to a DMSO (vehicle) control.

Data Analysis: The percentage inhibition is plotted against the logarithm of the AR-12

concentration, and the data are fitted to a dose-response curve to calculate the IC50 value,

which is the concentration of AR-12 required to inhibit 50% of the enzyme's activity.[1]

Synergistic Activity
AR-12 demonstrates synergistic or enhanced activity when combined with other classes of

antifungal drugs. Subinhibitory concentrations of AR-12 have been shown to increase the

susceptibility of both fluconazole- and echinocandin-resistant Candida isolates to their

respective drugs.[3][4] Furthermore, in a murine model of cryptococcosis, AR-12 was found to

improve the in vivo activity of fluconazole.[2][5] This suggests a potential role for AR-12 in

combination therapy to overcome existing antifungal resistance mechanisms.

Conclusion
AR-12 is a promising novel antifungal agent with a distinct mechanism of action: the inhibition

of fungal acetyl-CoA synthetase. Its broad spectrum of activity, fungicidal nature, and efficacy

against drug-resistant isolates make it a valuable candidate for further development. The data

and protocols outlined in this guide provide a foundational understanding for researchers and

drug development professionals exploring this new class of antifungal compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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